Cas no 50488-42-1 (2-Bromo-5-(trifluoromethyl)pyridine)
2-Bromo-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-trifluoromethylpyridine
- 4-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID
- 6-Bromo-3-trifluoromethylpyridine
- 2-bromo-5-trifluoromethyl-pyridine
- PYRIDINE, 2-BROMO-5-(TRIFLUOROMETHYL)-
- 2-Bromo-5-Trifluoromethyl Pyridine
- 5-(trifluoromethyl)-2-bromopyridine
- 2-Brom-5-(trifluormethyl)pyridin
- 2-Bromo-5-trilfuoromethylpyridine
- PubChem3005
- KSC272S5F
- AMPD00132
- 5-trifluoromethyl-2-bromopyridine
- BUTTPARK 27\\06
- Z415645014
- QWISXWNESLHVBD-UHFFFAOYSA-N
- 2-Bromo-5-(trifluoromethyl)pyridine, 97%
- A7486
- MFCD00153086
- CS-W008678
- AB04065
- FG-0478
- FT-0611472
- AM20061263
- 2-bromo-5-(trifluoromethyl)-pyridine
- 50488-42-1
- AKOS005063713
- EN300-68433
- Q-101247
- 2-Bromo-5-(trifluoromethyl) pyridine
- SCHEMBL67213
- AC-9487
- RB1670
- DTXSID20371360
- DB-010103
- 6-Bromo-alpha,alpha,alpha-trifluoro-3-picoline
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- MDL: MFCD00153086
- Inchi: 1S/C6H3BrF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
- InChI Key: GSKMWMFOQQBVMI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)C(F)(F)F
Computed Properties
- Exact Mass: 224.94000
- Monoisotopic Mass: 224.94
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: liquid
- Density: 1.707
- Melting Point: 44-48 °C
- Boiling Point: 78 °C
- Flash Point: 78-81°C/30mm
- Refractive Index: 1.572
- Solubility: Soluble in methanol and ethanol.
- PSA: 12.89000
- LogP: 2.86290
- Solubility: Not determined
2-Bromo-5-(trifluoromethyl)pyridine Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H300,H315,H319,H335
- Warning Statement: P261,P264,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25-36/37/38
- Safety Instruction: S26-S36/37/39-S22
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Hazardous Material Identification:
- Safety Term:S22;S26;S36/37/39
- Risk Phrases:R20/21/22; R36/37/38; R25
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
2-Bromo-5-(trifluoromethyl)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-5-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-68433-100mg |
2-bromo-5-(trifluoromethyl)pyridine |
50488-42-1 | 95.0% | 100mg |
$21.0 | 2022-02-28 | |
| Enamine | EN300-68433-250mg |
2-bromo-5-(trifluoromethyl)pyridine |
50488-42-1 | 95.0% | 250mg |
$21.0 | 2022-02-28 | |
| Enamine | EN300-68433-500mg |
2-bromo-5-(trifluoromethyl)pyridine |
50488-42-1 | 95.0% | 500mg |
$21.0 | 2022-02-28 | |
| Enamine | EN300-68433-1000mg |
2-bromo-5-(trifluoromethyl)pyridine |
50488-42-1 | 95.0% | 1g |
$21.0 | 2022-02-28 | |
| Enamine | EN300-68433-2500mg |
2-bromo-5-(trifluoromethyl)pyridine |
50488-42-1 | 95.0% | 2500mg |
$22.0 | 2022-02-28 | |
| Enamine | EN300-68433-5000mg |
2-bromo-5-(trifluoromethyl)pyridine |
50488-42-1 | 95.0% | 5g |
$23.0 | 2022-02-28 | |
| Enamine | EN300-68433-10000mg |
2-bromo-5-(trifluoromethyl)pyridine |
50488-42-1 | 95.0% | 10g |
$25.0 | 2022-02-28 | |
| Enamine | EN300-68433-25000mg |
2-bromo-5-(trifluoromethyl)pyridine |
50488-42-1 | 95.0% | 25g |
$46.0 | 2022-02-28 | |
| Enamine | EN300-68433-50000mg |
2-bromo-5-(trifluoromethyl)pyridine |
50488-42-1 | 95.0% | 50g |
$84.0 | 2022-02-28 | |
| Enamine | EN300-68433-100000mg |
2-bromo-5-(trifluoromethyl)pyridine |
50488-42-1 | 95.0% | 100g |
$139.0 | 2022-02-28 |
2-Bromo-5-(trifluoromethyl)pyridine Suppliers
2-Bromo-5-(trifluoromethyl)pyridine Related Literature
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Wided Hagui,Néji Besbes,Ezzeddine Srasra,Jean-Fran?ois Soulé,Henri Doucet RSC Adv. 2016 6 17110
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Caren Sullivan,Yuanzhe Zhang,Guolin Xu,Lyra Christianson,Fernando Luengo,Todd Halkoski,Peng Gao Green Chem. 2022 24 7184
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Ester Rossi,Lisa Murphy,Phillipa L. Brothwood,Alessia Colombo,Claudia Dragonetti,Dominique Roberto,Renato Ugo,Massimo Cocchi,J. A. Gareth Williams J. Mater. Chem. 2011 21 15501
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Muhammad T. Sajjad,Nidhi Sharma,Amlan K. Pal,Kamrul Hasan,Guohua Xie,Lisa S. K?lln,Garry S. Hanan,Ifor D. W. Samuel,Eli Zysman-Colman J. Mater. Chem. C 2016 4 8939
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Yang Xing,Chun Liu,Xinlong Song,Jiuyan Li J. Mater. Chem. C 2015 3 2166
Additional information on 2-Bromo-5-(trifluoromethyl)pyridine
2-Bromo-5-(trifluoromethyl)pyridine (CAS No. 50488-42-1): A Versatile Building Block in Modern Chemistry
2-Bromo-5-(trifluoromethyl)pyridine (CAS No. 50488-42-1) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical, agrochemical, and materials science research. This brominated pyridine derivative features both a bromine substituent and a trifluoromethyl group, making it an exceptionally versatile intermediate for various synthetic applications. The unique electronic properties imparted by these functional groups contribute to its widespread use in cross-coupling reactions and as a precursor for more complex molecular architectures.
The growing demand for fluorinated organic compounds in medicinal chemistry has positioned 2-Bromo-5-(trifluoromethyl)pyridine as a crucial building block. Researchers particularly value its ability to introduce both halogen and fluorine functionalities into target molecules, which can significantly alter their biological activity, metabolic stability, and lipophilicity. Recent studies in drug discovery have highlighted the importance of such fluorinated pyridine derivatives in developing new therapeutic agents, especially in oncology and CNS drug development.
From a synthetic chemistry perspective, the bromine atom at position 2 of the pyridine ring makes 50488-42-1 particularly suitable for metal-catalyzed coupling reactions, including Suzuki, Stille, and Negishi couplings. The trifluoromethyl group at position 5 remains stable under most reaction conditions, allowing for selective modifications at other positions of the aromatic system. This characteristic has made it a favorite among medicinal chemists working on structure-activity relationship studies and scaffold hopping strategies.
The application of 2-Bromo-5-(trifluoromethyl)pyridine extends beyond pharmaceuticals into the field of agrochemicals. Many modern pesticides and herbicides incorporate pyridine moieties with halogen and fluorine substitutions to enhance their efficacy and environmental profile. The compound serves as a key intermediate in synthesizing these advanced crop protection agents, contributing to the development of more sustainable agricultural solutions.
In material science, researchers are exploring the potential of 50488-42-1 in creating novel organic electronic materials. The electron-withdrawing nature of both the bromine and trifluoromethyl groups makes this compound interesting for designing electron-deficient π-systems, which are crucial components in organic semiconductors, OLED materials, and photovoltaic devices. Recent breakthroughs in flexible electronics have further increased interest in such specialized building blocks.
The synthesis and handling of 2-Bromo-5-(trifluoromethyl)pyridine require specialized knowledge in heterocyclic chemistry. While commercial suppliers typically provide this compound with high purity (>98%), researchers working with it must understand its reactivity profile. The bromine atom is susceptible to nucleophilic aromatic substitution under certain conditions, while the trifluoromethyl group offers remarkable stability against most chemical transformations.
Market analysis shows growing demand for fluorinated pyridine derivatives like 50488-42-1, driven by expanding applications in life sciences and advanced materials. The compound's price and availability fluctuate based on raw material costs and production capacity, but it remains accessible to most research institutions and pharmaceutical companies. Several manufacturers have developed efficient large-scale synthesis routes to meet the increasing industrial demand.
From an environmental perspective, the persistence and bioaccumulation potential of brominated and fluorinated compounds have become important considerations. Researchers are actively investigating the green chemistry aspects of using such intermediates, including developing more sustainable synthetic routes and evaluating the environmental fate of products derived from 2-Bromo-5-(trifluoromethyl)pyridine.
Recent patent literature reveals numerous applications of 50488-42-1 in developing new chemical entities. Its incorporation into various pharmacophores has led to compounds with improved target binding, metabolic stability, and pharmacokinetic properties. The pharmaceutical industry particularly values this building block for creating kinase inhibitors and other targeted therapies.
Analytical characterization of 2-Bromo-5-(trifluoromethyl)pyridine typically involves NMR spectroscopy (particularly 19F NMR for the trifluoromethyl group), mass spectrometry, and various chromatographic techniques. These methods ensure product purity and confirm the identity of derivatives synthesized from this versatile intermediate.
The future outlook for 50488-42-1 appears promising as research continues to uncover new applications for halogenated pyridine derivatives. With advancements in catalysis and flow chemistry, the efficient utilization of this compound in diverse synthetic pathways is expected to expand further. Its role in developing next-generation pharmaceuticals and functional materials ensures its continued importance in chemical research and industrial applications.
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